molecular formula C9H12F2 B6185089 3-ethynyl-1,1-difluorocycloheptane CAS No. 2694744-49-3

3-ethynyl-1,1-difluorocycloheptane

Cat. No.: B6185089
CAS No.: 2694744-49-3
M. Wt: 158.2
InChI Key:
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Description

3-ethynyl-1,1-difluorocycloheptane: is a chemical compound characterized by a seven-membered cycloheptane ring with an ethynyl group and two fluorine atoms attached to the first carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethynyl-1,1-difluorocycloheptane typically involves the introduction of the ethynyl group and fluorine atoms onto the cycloheptane ring. One common method is the use of difluorocarbene intermediates, which can be generated from reagents like trifluoromethyl diazomethane. The reaction conditions often involve the use of catalysts such as palladium or copper to facilitate the coupling reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would typically be optimized for cost-effectiveness and scalability, employing robust catalysts and efficient separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 3-ethynyl-1,1-difluorocycloheptane can undergo various types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form alkanes or alkenes.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of cycloheptane derivatives.

    Substitution: Formation of various substituted cycloheptane compounds.

Scientific Research Applications

3-ethynyl-1,1-difluorocycloheptane has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-ethynyl-1,1-difluorocycloheptane involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can participate in π-π interactions, while the fluorine atoms can form hydrogen bonds or dipole-dipole interactions with target molecules. These interactions can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

  • 3-ethynyl-1,1-difluorocyclobutane
  • 3-ethynyl-1,1-difluorocyclopentane
  • 3-ethynyl-1,1-difluorocyclohexane

Comparison: Compared to its analogs, 3-ethynyl-1,1-difluorocycloheptane has a larger ring size, which can influence its chemical reactivity and biological interactions. The presence of the ethynyl group and fluorine atoms also imparts unique electronic properties, making it a valuable compound for various applications.

Properties

CAS No.

2694744-49-3

Molecular Formula

C9H12F2

Molecular Weight

158.2

Purity

95

Origin of Product

United States

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